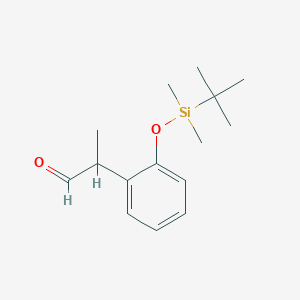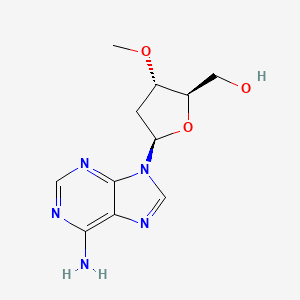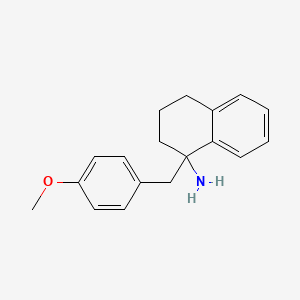![molecular formula C15H18N2O2 B11853627 tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)
tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a tert-butyl group, which is known to enhance the stability and lipophilicity of organic molecules.
Preparation Methods
The synthesis of tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, a formal [3 + 2] cycloaddition initiated by C–H activation can be employed to synthesize 1,2-dihydropyrrolo[3,4-b]indol-3-ones, which can then be further modified to obtain the desired compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate has several scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It is also used in the development of novel organic materials for applications in electronics and optoelectronics. Additionally, this compound is explored for its potential use in the synthesis of complex natural products and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate can be compared with other indole derivatives such as 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione and di-tert-butyl 2,2’-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate . These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the tert-butyl group in this compound provides unique properties such as increased stability and lipophilicity, distinguishing it from other indole derivatives.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl 3,4-dihydro-1H-pyrrolo[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,16H,8-9H2,1-3H3 |
InChI Key |
SGSXYCGHDKHRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)
![3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11853561.png)







![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)


